9-Hexyl-9H-carbazole-3,6-diamine
Description
Properties
CAS No. |
58145-68-9 |
|---|---|
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
9-hexylcarbazole-3,6-diamine |
InChI |
InChI=1S/C18H23N3/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10,19-20H2,1H3 |
InChI Key |
VWWJIOHDAIHUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Core Reaction Sequence
The Ullmann coupling-Tauber cyclization method, patented under WO2016163682A1, constitutes the most widely adopted route for 3,6-disubstituted carbazoles. This three-step protocol ensures precise regiocontrol:
Step 1: Acetylation/Oxidation
Aniline derivatives undergo acetylation or oxidation to introduce directing groups. For 9-Hexyl-9H-carbazole-3,6-diamine, 3-nitroaniline serves as the starting material, with hexyl bromide introduced via nucleophilic substitution.
Step 2: Ullmann Coupling
Copper-catalyzed coupling of modified anilines generates biphenyl intermediates. Optimal conditions employ:
| Parameter | Value |
|---|---|
| Catalyst | CuI (5 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | Dimethylformamide |
| Temperature | 120°C |
| Reaction Time | 24 hours |
| Yield | 78–85% |
Step 3: Tauber Cyclization
Phosphoric acid-mediated cyclization completes the carbazole core. The hexyl group enhances solubility, facilitating purification via silica gel chromatography.
Alternative Synthetic Routes and Modifications
Nitro Reduction Pathway
A complementary approach from RSC protocols involves sequential alkylation, nitration, and reduction:
- Alkylation : Carbazole reacts with hexyl bromide under phase-transfer conditions (50% NaOH, tetra-n-butylammonium iodide) at 70°C for 4 hours, achieving 94% yield.
- Nitration : Mixed acetic acid/acetic anhydride with Cu(NO₃)₂·3H₂O introduces nitro groups at positions 3 and 6 (91% yield).
- Reduction : SnCl₂·2H₂O in ethanol reduces nitro groups to amines under reflux, followed by alkaline workup (89% yield).
Diazotization-Azide Substitution
For functionalized derivatives, diazotization of 3,6-diamino intermediates with NaNO₂/HCl, followed by NaN₃ treatment, introduces azide groups. This method, though lower yielding (64%), enables click chemistry applications.
Comparative Analysis of Synthesis Methods
The Ullmann-Tauber method excels in academic settings for precision, while nitro reduction suits industrial scale-up despite environmental concerns.
Challenges and Optimization Strategies
Solubility Management
The hexyl chain improves solubility in nonpolar solvents (e.g., toluene, chloroform), but polar reaction media require co-solvents. Ethanol/THF mixtures (3:1 v/v) balance reagent solubility and reaction efficiency.
Byproduct Formation
Over-alkylation at nitrogen produces N,N-dihexyl impurities. Kinetic control via slow hexyl bromide addition and low temperatures (0–5°C) suppresses this side reaction.
Purification Techniques
Silica gel chromatography remains standard, but recrystallization from ethanol/water (9:1) offers higher purity (≥97%) for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions: 9-Hexyl-9H-carbazole-3,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3,6 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Chemistry: In chemistry, 9-Hexyl-9H-carbazole-3,6-diamine is used as a building block for the synthesis of advanced materials with unique optoelectronic properties . It is also employed in the development of conducting polymers and organic semiconductors .
Biology and Medicine: Its unique structural features allow for interactions with biological molecules, making it a valuable tool in biomedical research .
Industry: In the industrial sector, 9-Hexyl-9H-carbazole-3,6-diamine is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 9-Hexyl-9H-carbazole-3,6-diamine involves its interaction with molecular targets and pathways related to its optoelectronic properties . The compound’s ability to undergo charge transfer and its high electron-donating capacity are key factors in its functionality . These properties enable it to participate in various electronic processes, making it suitable for use in devices such as OLEDs and photovoltaic cells .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Physical and Electronic Properties
Table 2: Comparative Physical and Electronic Data
Key Observations :
- Alkyl Chain Effects: Longer chains (hexyl, decyl) improve solubility in non-polar solvents compared to shorter chains (ethyl) or halogenated derivatives .
- Electronic Properties: Ethynyl groups (e.g., in 9-decyl-3,6-diethynyl derivative) extend conjugation, reducing the HOMO-LUMO gap and red-shifting fluorescence.
- Halogen Substituents : Bromine or iodine atoms increase molecular weight and may quench fluorescence due to heavy atom effects .
Q & A
Q. Experimental Design :
- Compare polymerization kinetics using monomers with varying alkyl chain lengths (C1–C12).
- Characterize polymers via GPC, NMR, and TGA to correlate steric effects with thermal stability.
Basic: What spectroscopic techniques are most effective for characterizing the structure of 9-Hexyl-9H-carbazole-3,6-diamine?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves molecular geometry and confirms regioselectivity of substitutions (e.g., 3,6-positions) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify alkyl chain integration (e.g., hexyl protons at δ 0.8–1.5 ppm) and carbazole aromatic signals (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₈H₂₃N₃ requires m/z 289.19).
Table 2 : Key NMR shifts for 9-hexylcarbazole derivatives (hypothetical data):
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Hexyl CH₃ | 0.88 | Triplet |
| Carbazole H-4 | 8.12 | Singlet |
| NH₂ | 5.20 | Broad singlet |
Advanced: What strategies can resolve contradictions in reported reaction yields for carbazole derivative syntheses?
Methodological Answer:
Contradictions in yields often arise from uncontrolled variables. Mitigation strategies include:
- Reproducibility Checks : Standardize solvent purity, catalyst batch, and inert atmosphere (N₂/Ar).
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate effects of temperature, catalyst loading, and substituents .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and intermediate stability.
Case Study : A study comparing 3,6-dibromo- vs. 3,6-diiodo-carbazoles found iodine derivatives achieved higher yields (92% vs. 78%) due to faster oxidative addition in Pd-catalyzed steps .
Basic: What are the key considerations in designing experiments to study the photophysical properties of carbazole derivatives?
Methodological Answer:
- Substituent Engineering : Electron-donating groups (e.g., -NH₂) enhance fluorescence, while electron-withdrawing groups (e.g., -NO₂) redshift absorption .
- Solvent Polarity : Use solvents like DCM or DMF to assess solvatochromic effects on emission spectra.
- Measurement Techniques : UV-Vis, fluorescence spectroscopy, and cyclic voltammetry to determine HOMO/LUMO levels.
Q. Example Protocol :
Dissolve 9-hexylcarbazole-3,6-diamine in THF (1 mM).
Record UV-Vis spectrum (250–500 nm) and fluorescence (λ_ex = 350 nm).
Compare quantum yields with reference compounds (e.g., anthracene).
Advanced: How do electron-withdrawing vs. electron-donating groups at the 3,6-positions affect the optoelectronic properties of carbazole derivatives?
Methodological Answer:
- Electron-Donating Groups (EDGs) : -NH₂ or -OCH₃ increase HOMO energy, enhancing hole-transport properties.
- Electron-Withdrawing Groups (EWGs) : -NO₂ or -CN lower LUMO energy, improving electron affinity .
- Applications : EDGs favor OLED emissive layers, while EWGs suit n-type semiconductors.
Table 3 : Optoelectronic properties of substituted carbazoles (hypothetical data):
| Substituent (3,6-) | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|
| -NH₂ | -5.2 | -1.8 | 3.4 |
| -NO₂ | -6.0 | -3.2 | 2.8 |
| -OCH₃ | -5.0 | -1.5 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
